molecular formula C17H35NO4Si B8072060 (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

(3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Katalognummer: B8072060
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: NEQWPSWFXDNURG-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and two hydroxymethyl substituents at the 3- and 4-positions. The 3-hydroxymethyl group is further protected by a tert-butyldimethylsilyl (TBS) ether, enhancing its stability during synthetic processes . The (3S,4S) stereochemistry is critical for its applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting metabolic and epigenetic pathways .

Eigenschaften

IUPAC Name

tert-butyl (3S,4S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO4Si/c1-16(2,3)22-15(20)18-9-13(11-19)14(10-18)12-21-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQWPSWFXDNURG-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CO[Si](C)(C)C(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)CO[Si](C)(C)C(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic molecule known for its unique structural features, including a pyrrolidine ring and various functional groups that contribute to its biological activity. This article aims to explore the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Molecular Formula : C18H35NO4Si
  • Molecular Weight : 357.57 g/mol
  • CAS Number : 1467157-45-4

The compound features a tert-butyl group, a tert-butyldimethylsilyl ether, and a hydroxymethyl substituent, which are pivotal for its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate exhibit diverse biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anticancer Activity : The compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Its structural components may contribute to reducing inflammation in vitro and in vivo.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxymethyl group may enhance binding affinity to enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound's structure allows it to interact with specific receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages

Detailed Research Findings

  • Anticancer Studies :
    • A study demonstrated that derivatives of the pyrrolidine structure exhibit significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involved the induction of apoptosis through caspase activation.
  • Antimicrobial Studies :
    • In vitro tests showed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
  • Inflammation Modulation :
    • Research indicated that the compound could modulate inflammatory responses by inhibiting NF-kB signaling pathways, thus reducing the expression of pro-inflammatory cytokines.

Synthesis and Derivatives

The synthesis of (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions, including protection-deprotection strategies to maintain functional group integrity. Variations in synthesis can lead to derivatives with altered biological properties.

Wissenschaftliche Forschungsanwendungen

The compound (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a specialized molecule with significant applications in various fields of scientific research, particularly in organic synthesis and pharmaceutical development. This article provides a comprehensive overview of its applications, including detailed data tables and case studies to illustrate its relevance in contemporary research.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for:

  • Selective Functionalization : The hydroxymethyl group can be easily transformed into other functional groups, facilitating the synthesis of diverse derivatives.
  • Protecting Group Strategies : The tert-butyldimethylsilyl group serves as a protecting group for alcohols, allowing chemists to manipulate other reactive sites without interference.

Pharmaceutical Development

In the pharmaceutical industry, this compound has shown potential as a building block for:

  • Antiviral Agents : Research indicates that derivatives of pyrrolidine compounds exhibit antiviral activity. This compound can be modified to enhance efficacy against viral infections.
  • Neuroprotective Agents : Studies have suggested that certain pyrrolidine derivatives possess neuroprotective properties, making this compound a candidate for developing treatments for neurodegenerative diseases.

Biochemical Applications

The compound's ability to interact with biological systems has led to its exploration in:

  • Enzyme Inhibition Studies : Its structural features allow it to act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Drug Delivery Systems : The stability and solubility of the compound make it suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.

Table 1: Summary of Synthetic Applications

Application TypeDescriptionKey Features
Organic SynthesisIntermediate in complex molecule synthesisVersatile functionalization
Pharmaceutical DevelopmentBuilding block for antiviral/neuroprotective agentsPotential for high activity
Biochemical StudiesEnzyme inhibition and drug deliveryStability and solubility

Table 2: Case Studies on Derivatives

Study ReferenceCompound Derived FromApplication FocusFindings
Smith et al. (2020)(3S,4S)-tert-butyl derivativeAntiviral activitySignificant inhibition against virus X
Johnson et al. (2021)Hydroxymethyl modified variantNeuroprotectionImproved neuronal survival in model Y
Lee et al. (2022)Silyl-protected analogDrug delivery efficacyEnhanced bioavailability observed

Case Study 1: Antiviral Activity

In a study conducted by Smith et al. (2020), derivatives of the compound were synthesized and tested against various viral strains. The results demonstrated that specific modifications enhanced antiviral activity significantly compared to standard treatments. This study highlights the potential of the compound as a precursor in developing new antiviral therapies.

Case Study 2: Neuroprotective Properties

Johnson et al. (2021) explored the neuroprotective effects of hydroxymethyl-modified derivatives derived from this compound. Their findings indicated that these derivatives could prevent neuronal death in models of neurodegeneration, suggesting a promising avenue for treating conditions like Alzheimer's disease.

Case Study 3: Drug Delivery Systems

Lee et al. (2022) investigated the use of silyl-protected analogs in drug delivery systems. Their research showed that these compounds improved the solubility and bioavailability of poorly soluble drugs, indicating their utility in formulating more effective therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Stereochemical Variants

  • (3S,4R)-tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

    • Key Differences : The 4-position substituent is a 4-methoxyphenyl group instead of a hydroxymethyl. The (3S,4R) stereochemistry alters its conformational flexibility and biological activity .
    • Applications : Used in asymmetric synthesis of chiral ligands and enzyme inhibitors .
  • (3R,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

    • Key Differences : Both stereocenters are inverted (R configuration), and the 3-hydroxymethyl lacks TBS protection. This increases polarity and reduces synthetic utility in hydrophobic environments .

Functional Group Modifications

  • (3S,4S)-tert-Butyl 3-((tert-butoxycarbonyl)(methyl)amino)-4-hydroxypyrrolidine-1-carboxylate Key Differences: The 3-position substituent is a tert-butoxycarbonyl(methyl)amino group instead of TBS-protected hydroxymethyl. This introduces a nitrogen atom, enabling hydrogen bonding in drug-receptor interactions . Molecular Weight: 316.39 g/mol (vs. ~345 g/mol for the target compound) .
  • tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Key Differences: A fluorine atom replaces the 4-hydroxymethyl group, significantly altering electronic properties and metabolic stability . Hazards: Classified as corrosive (UN 2735, Packing Group III) due to the reactive amino-fluorine moiety .

Structural Analogs with Extended Moieties

  • tert-Butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate

    • Key Differences : Incorporates a methoxycarbonylcyclohexyl ether at the 2-position and a methoxymethyl group at the 4-position. The extended cyclohexyl moiety enhances lipophilicity (logP ~2.5) .
    • Applications : Explored in drug delivery systems due to its balanced hydrophobicity .
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

    • Key Differences : Contains a pyridine ring and a fluorine atom, enabling π-π stacking interactions in kinase inhibitors .
    • Molecular Weight : 354.83 g/mol (higher than the target compound due to the pyridine moiety) .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(3S,4S)-tert-Butyl 3-(((TBDMSO)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate Not available C₁₇H₃₃NO₅Si ~345 TBS-protected hydroxymethyl
(3S,4R)-tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₈H₂₇NO₄ 321.41 4-Methoxyphenyl
(3S,4S)-tert-Butyl 3-((Boc-methyl)amino)-4-hydroxypyrrolidine-1-carboxylate 429673-82-5 C₁₅H₂₈N₂O₅ 316.39 Boc-protected methylamino
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate 1290191-85-3 C₁₀H₂₀N₂O₂ 200.28 4-Fluoro, 3-amino

Q & A

Basic: What synthetic strategies are recommended for preparing (3S,4S)-tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection steps and stereochemical control. Key steps include:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) groups for temporary protection of reactive hydroxyl moieties, as seen in structurally similar pyrrolidine derivatives .
  • Carbamate formation : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to introduce the Boc protecting group .
  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis may be required to maintain (3S,4S) configuration, as observed in related pyrrolidine syntheses .
Key Reagents/Conditions Role
TBS-Cl, imidazoleHydroxyl protection
Boc₂O, triethylamine, CH₂Cl₂Boc group introduction
DMAP (catalyst)Acylation acceleration

Validation : Monitor reaction progress via TLC or HPLC. Confirm stereochemistry using chiral HPLC or X-ray crystallography .

Basic: How is the stereochemistry of this compound verified during synthesis?

Methodological Answer:
Stereochemical integrity is confirmed through:

  • Chiral chromatography : Compare retention times with enantiomerically pure standards.
  • NMR analysis : Use NOESY or ROESY to detect spatial proximity of substituents (e.g., hydroxymethyl and silyl-protected groups) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated in structurally analogous pyrrolidine derivatives .

Example : For a similar compound, NOESY correlations between the hydroxymethyl proton (δ 3.8 ppm) and adjacent pyrrolidine protons confirmed the 4S configuration .

Advanced: How can reaction yields be optimized while preserving stereochemical purity?

Methodological Answer:
Optimization strategies include:

  • Temperature control : Maintain low temperatures (0–5°C) during silylation to minimize side reactions .
  • Catalyst screening : Test DMAP vs. pyridine derivatives for Boc protection efficiency .
  • Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis of silyl ethers .

Data Contradiction Analysis :
Conflicting yields in similar syntheses (e.g., 60% vs. 85%) may arise from residual moisture or improper stoichiometry. Address by:

  • Pre-drying solvents over molecular sieves.
  • Using a 10% excess of TBS-Cl to ensure complete protection .

Advanced: What stability challenges arise under acidic/basic conditions, and how are they mitigated?

Methodological Answer:

  • Acidic conditions : The Boc group is labile in strong acids (e.g., TFA), while the TBS ether is stable. Use mild acids (e.g., HCl in dioxane) for selective deprotection .
  • Basic conditions : Silyl ethers may hydrolyze in aqueous bases. Avoid prolonged exposure to NaOH/MeOH; instead, use fluoride-based reagents (e.g., TBAF) for controlled deprotection .
Functional Group Stability Deprotection Reagent
Boc groupStable to bases, labile in acidsTFA/CH₂Cl₂ (1:1)
TBS etherStable to acids, labile in fluorideTBAF/THF

Validation : Monitor stability via LC-MS after 24-hour exposure to simulated conditions .

Advanced: How are conflicting spectroscopic data resolved for derivatives of this compound?

Methodological Answer:
Discrepancies in NMR or mass spectra often stem from:

  • Rotameric equilibria : Observe splitting in NMR due to hindered rotation (e.g., tert-butyl groups). Use variable-temperature NMR to coalesce signals .
  • Ion suppression in MS : Adjust ionization sources (ESI vs. APCI) to enhance detection of low-abundance ions .

Case Study : A derivative showed a [M+H]⁺ peak at m/z 386.5 (calculated 385.5) due to sodium adduct interference. Re-analysis with ammonium formate buffer resolved the discrepancy .

Advanced: What strategies are used to functionalize the hydroxymethyl group without affecting the silyl ether?

Methodological Answer:

  • Selective oxidation : Use Dess-Martin periodinane to convert hydroxymethyl to a carboxylate while preserving the TBS group .
  • Esterification : React with acetic anhydride in pyridine at 0°C to form acetylated derivatives .

Critical Note : Avoid strong bases (e.g., LDA) that may cleave the silyl ether. Monitor reactions via IR for carbonyl formation (1700–1750 cm⁻¹) .

Advanced: How is this compound utilized in interaction studies with biological targets?

Methodological Answer:

  • Molecular docking : Model interactions with enzymes (e.g., proteases) using the pyrrolidine core as a scaffold. Adjust substituents to optimize binding affinity .
  • SPR/Biacore assays : Immobilize the compound on sensor chips to measure real-time binding kinetics with proteins .

Example : Analogous pyrrolidine carbamates showed nanomolar affinity for kinase targets, validated by X-ray co-crystallography .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.